![molecular formula C19H21N5O4 B2866814 9-(benzo[d][1,3]dioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899741-71-0](/img/structure/B2866814.png)
9-(benzo[d][1,3]dioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the purine ring system, possibly through a multi-step process involving the reaction of a pyrimidine with an imidazole. The benzo[d][1,3]dioxol-5-yl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a purine ring system substituted at position 6 with a carboxamide group and at position 9 with a benzo[d][1,3]dioxol-5-yl group .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the purine ring system, the carboxamide group, and the benzo[d][1,3]dioxol-5-yl group. Each of these functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Enzyme Inhibition Applications
Compounds structurally related to 9-(benzo[d][1,3]dioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide have been evaluated for their potential as enzyme inhibitors. For instance, analogs have shown varying degrees of inhibition against adenosine deaminase, an enzyme implicated in purine metabolism, which could have therapeutic implications in disorders related to this pathway (Shah, Schaeffer, & Murray, 1965).
Antimicrobial and Antiviral Evaluation
Synthetic routes and biological evaluations of certain purine analogs have revealed their antimicrobial and antiviral properties. Research into these compounds has involved extensive synthesis and characterization, demonstrating significant antimicrobial activity, which could lead to new treatments for various infections (Talupur, Satheesh, & Chandrasekhar, 2021).
Synthetic Routes to Nucleoside Analogs
The synthesis of nucleoside analogs, including those related to 9-(benzo[d][1,3]dioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, has been explored for their potential applications in treating viral infections and other diseases. These synthetic efforts aim to develop new therapeutic agents by modifying the purine base, which could enhance their biological activity and bioavailability (Iwakawa, Pinto, & Szarek, 1978).
Potential Antipsychotic Applications
Research has also investigated the potential antipsychotic properties of purine derivatives. The study of such compounds can contribute to the development of new treatments for psychiatric disorders, offering alternatives to existing antipsychotic medications with possibly fewer side effects or enhanced efficacy (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Plant Growth Regulation
Additionally, purine derivatives have been explored for their potential plant-growth regulating properties, indicating the versatility of this chemical structure in various biological applications. The modification of purine bases can lead to compounds with significant effects on plant growth, which could have implications for agriculture and horticulture (El-Bayouki, Basyouni, & Tohamy, 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withHeat shock protein HSP 90-alpha , which plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
Compounds with similar structures have been found to causecell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to modulatemicrotubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure , affecting the cell cycle and leading to apoptosis.
Pharmacokinetics
Similar compounds have been found to havepoor absorption and limited distribution .
Result of Action
Similar compounds have been found to exhibitanticancer activity against various cancer cell lines . They cause cell cycle arrest and induce apoptosis, leading to the death of cancer cells .
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. This might include avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-2-3-4-5-6-14-21-15(17(20)25)16-18(22-14)24(19(26)23-16)11-7-8-12-13(9-11)28-10-27-12/h7-9H,2-6,10H2,1H3,(H2,20,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVGKONYULGGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(benzo[d][1,3]dioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2866731.png)
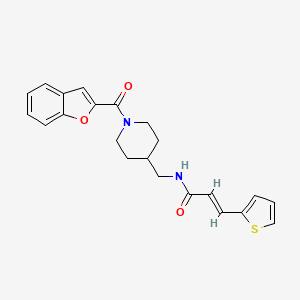
![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/no-structure.png)
![2,3,4-Trimethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2866737.png)

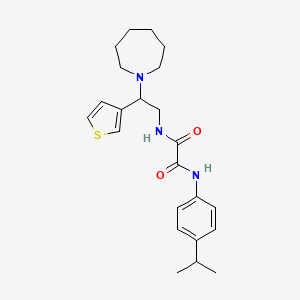
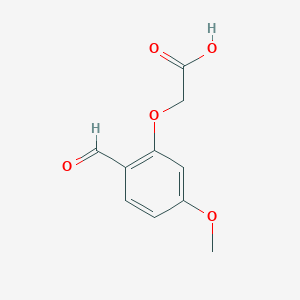
![2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2866744.png)
![3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2866745.png)
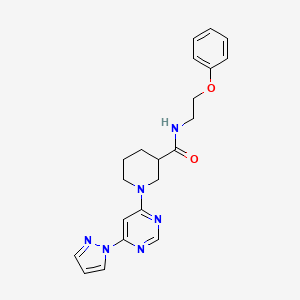
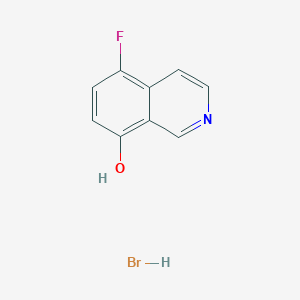
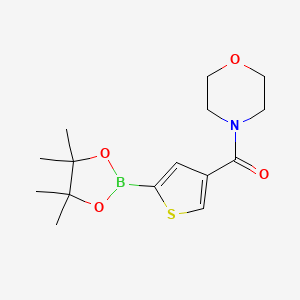

![3-(4-Chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2866754.png)